ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate
Overview
Description
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate is a complex organic compound that features both indole and pyrimidine moieties. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The indole ring is a common scaffold in many natural products and pharmaceuticals, while the pyrimidine ring is a key component in nucleic acids and several drugs.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported as antiviral agents, showing inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways could be related to the various biological activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the construction of the pyrimidine ring. Key steps may include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the Pyrimidine Ring: This involves the condensation of a β-keto ester with urea or thiourea under basic conditions to form the pyrimidine core.
Coupling Reactions: The final step involves coupling the indole and pyrimidine derivatives under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the indole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used to study the biological activity of indole and pyrimidine derivatives, including their interactions with enzymes and receptors.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan, serotonin, and indomethacin share the indole scaffold.
Pyrimidine Derivatives: Compounds such as uracil, thymine, and cytosine are structurally similar due to the pyrimidine ring.
Uniqueness
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate is unique because it combines both indole and pyrimidine moieties in a single molecule. This dual structure allows it to interact with a broader range of biological targets and exhibit diverse biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-(2,3-dihydroindol-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-2-21-14(20)11-9-16-15(17-13(11)19)18-8-7-10-5-3-4-6-12(10)18/h3-6,9H,2,7-8H2,1H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGCUJPXQWNNOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)N2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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